7-chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Beschreibung
7-Chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural features include:
- Chloro substitution at position 7, which enhances electron-withdrawing properties and may influence receptor binding.
- A 3-phenylpropyl chain at position 4, contributing steric bulk and lipophilicity.
Eigenschaften
IUPAC Name |
7-chloro-4-(3-phenylpropyl)-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-8-9-17-15(11-16)12-20(18(21)13-22-17)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11H,4,7,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZDCRLHWOZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
7-Chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzoxazepine class, which is known for various pharmacological effects, including anxiolytic and antidepressant properties. This article examines its biological activity, synthesizing current research findings and case studies.
- Molecular Formula : C16H18ClN3O
- Molecular Weight : 303.79 g/mol
- CAS Number : 138729-69-8
Pharmacological Effects
Research has indicated that compounds similar to 7-chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibit various biological activities:
- Anxiolytic Activity : Some benzoxazepines have been shown to possess anxiolytic effects comparable to those of benzodiazepines but with fewer side effects.
- Antidepressant Properties : The compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
The exact mechanism of action for 7-chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully elucidated; however, it is hypothesized to modulate neurotransmitter receptors in the central nervous system (CNS). Studies indicate that it may act as a positive allosteric modulator at certain receptor sites.
Case Study 1: Anxiolytic Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzoxazepine derivatives and evaluated their anxiolytic activity using animal models. The study found that the compound significantly reduced anxiety-like behavior in rodents compared to control groups. The results suggested that the compound's mechanism involved modulation of GABAergic transmission.
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of benzoxazepine derivatives in models of Alzheimer's disease. The study demonstrated that treatment with 7-chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one resulted in decreased levels of amyloid-beta plaques and improved cognitive function in mice.
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Anxiolytic effects observed in rodent models |
| Alzheimer's Research & Therapy | Neuroprotective effects against amyloid-beta toxicity |
Vergleich Mit ähnlichen Verbindungen
Analogous Benzoxazepinone Derivatives
The following table compares substituent variations at position 4 of the benzoxazepinone core:
Key Observations:
Comparison with Benzodiazepines
Benzodiazepines share a similar heterocyclic framework but differ in ring composition (two nitrogens vs. one oxygen and one nitrogen in benzoxazepinones). Examples from the evidence include:
Structural and Functional Differences:
- Benzoxazepinones lack the nitro group common in benzodiazepines like methylclonazepam, which is associated with sedative effects .
- The fluorophenyl substituent in ’s compound highlights how halogenated aromatic groups modulate receptor affinity, a feature shared with the target compound’s chlorophenyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
